1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one
Description
1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one is a bicyclic compound featuring a strained [2.2.0] ring system with two nitrogen atoms at positions 2 and 4. The molecule incorporates a conjugated enone moiety and methyl substituents at positions 1 and 2, which influence its electronic and steric properties.
Properties
IUPAC Name |
1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-6-4(3-7-6)5(9)8(6)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIFJFZAMPBIIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C=N1)C(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functional Group Transformations via Nucleophilic Addition
The bicyclic lactam intermediates generated via photocyclization undergo nucleophilic additions to introduce side chains or methyl groups. For instance, treatment of 2-azabicyclo[2.2.0]hexane-3,5-dione with methylating agents like methyl iodide in the presence of a base (e.g., DBU) facilitates N-alkylation . This step is critical for installing the 1,2-dimethyl groups in the target compound.
Methylation Protocol
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Reagents : Methyl iodide (2 eq), DBU (1.2 eq)
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Solvent : Dichloromethane
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Temperature : 0°C to room temperature
Notably, over-alkylation is mitigated by controlling stoichiometry and reaction time. The use of bulky bases like DBU suppresses side reactions by deprotonating the lactam nitrogen selectively .
Although not directly cited in the context of diazabicyclo compounds, epoxide intermediates have been employed in synthesizing structurally related bicyclic alcohols . For example, Sharpless epoxidation of allylic alcohols generates enantiomerically enriched epoxides, which undergo ring-opening with nucleophiles (e.g., azide, amines) . Adapting this strategy, an epoxidized diazabicyclo precursor could react with methylamine to introduce the second nitrogen atom.
Epoxidation and Ring-Opening
| Step | Conditions |
|---|---|
| Epoxidation | VO(acac)₂, tert-BuOOH |
| Ring-Opening Agent | Methylamine in THF |
| Temperature | −20°C to 25°C |
| Stereoselectivity | >90% ee |
This approach remains hypothetical for the target compound but underscores the potential of epoxide chemistry in constructing bicyclic frameworks.
Challenges and Optimization Strategies
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Regioselectivity in Methylation : Competing N- vs. O-alkylation necessitates careful selection of protecting groups. Siloxy or benzyloxy groups at position 5 prevent undesired side reactions during methylation .
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Stereochemical Control : The bicyclic system’s bridgehead positions impose strict stereochemical constraints. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) could enhance enantioselectivity .
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Scale-Up Limitations : Photochemical methods require specialized equipment for large-scale production. Continuous-flow reactors with UV-LEDs offer a viable solution to improve throughput .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Research indicates that 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one exhibits notable biological activity through interactions with specific molecular targets in biological systems. Its mechanism of action may involve binding to receptors or enzymes crucial for various biochemical pathways.
Potential Therapeutic Applications
- Antimicrobial Activity : Studies have suggested that compounds with similar structures often exhibit antimicrobial properties. The unique nitrogen incorporation in this compound may enhance its effectiveness against certain pathogens.
- Anticancer Properties : Preliminary investigations indicate potential anticancer activity due to its ability to influence cell signaling pathways involved in proliferation and apoptosis.
- Neurological Effects : There is emerging evidence that this compound may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders.
Interaction Studies
Various studies have focused on the binding affinity and selectivity of this compound towards biological targets using techniques such as:
- Surface Plasmon Resonance (SPR) : Used to measure the binding kinetics of the compound to target proteins.
- Isothermal Titration Calorimetry (ITC) : Employed to assess the thermodynamics of binding interactions.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against various bacterial strains including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Reaction Parameters of Bicyclic Analogs
Key Observations:
- The ester groups in Compound 18 increase polarity, favoring different solvent interactions .
- Reactivity: All compounds undergo reactions under mild conditions (0–40°C) but produce inseparable isomeric mixtures due to their rigid bicyclic frameworks .
- Pharmacological Divergence : Perzinfotel’s phosphonic acid substituent enables NMDA receptor antagonism, whereas the dimethyl variant lacks reported bioactivity, highlighting the critical role of functional groups in biological targeting .
Mechanistic Divergence in Reactions
Compound 15 and 18 react with diazafluorene (1) to form cyclic adducts (Figs. 7–8 in ). In contrast, reactions with (E)-2-aryl-1-cyano-1-nitroethylene (21) yield acyclic hydrazine derivatives due to intermediate cyanonitro carbocation formation . This underscores how electronic effects (e.g., nitro/cyano groups in 21 vs. ester/isopropyl in 15/18) dictate reaction pathways. The dimethyl variant’s behavior in analogous reactions remains unstudied but may follow similar steric-dependent trends.
Thermal Stability and Isomerism
All analogs in Table 1 produce inseparable isomeric mixtures under standard conditions . For the dimethyl compound, the rigidity of the bicyclic system may exacerbate this issue, though specific data are absent. Higher temperatures accelerate reactions but risk decomposition (e.g., nitrogen loss in pyrazoline rings for related systems) .
Research Implications and Gaps
- Isomer Separation : Chromatographic or crystallographic methods (e.g., as in 〈695〉 for crystallinity ) could be tested to resolve isomers, though prior attempts for analogs failed .
- Antibacterial Analogues : Patent EP2018 highlights 1,6-diazabicyclo[3.2.1]octane derivatives with oxadiazole groups as antibacterials , suggesting structural modifications (e.g., oxadiazole substitution) could extend the dimethyl compound’s utility.
Biological Activity
1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one is a bicyclic compound that has garnered interest for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, alongside a detailed analysis of research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a bicyclic system that contributes to its unique reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar bicyclic structures often exhibit a range of biological activities, including:
- Antimicrobial : Potential effectiveness against various bacterial strains.
- Antitumor : Inhibition of cancer cell proliferation in vitro.
- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Cell Membrane Interaction : Its lipophilicity allows it to interact with cellular membranes, potentially disrupting membrane integrity and function.
- Reactive Oxygen Species (ROS) Modulation : It may influence the production of ROS, affecting oxidative stress responses in cells.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antitumor | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Antitumor Activity
In vitro studies demonstrated that the compound could induce apoptosis in several cancer cell lines. Mechanistic studies revealed that it activates intrinsic apoptotic pathways, highlighting its potential as an anticancer agent.
Toxicological Profile
Preliminary toxicological assessments indicate that this compound exhibits low toxicity in standard assays. However, comprehensive studies are necessary to evaluate its safety profile fully.
Q & A
Q. What synthetic methodologies are employed for the preparation of 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one?
Photochemical synthesis is a primary method, utilizing UV irradiation under controlled conditions. For example, photocyclization of precursor molecules in solvents like diethyl ether at 0–40°C yields bicyclic frameworks (e.g., 2-oxabicyclo analogs) with moderate to high efficiency . Flow photochemistry systems enhance scalability by improving light penetration and reducing side reactions, achieving yields up to 85% . Thermal methods are less common due to competing isomerization pathways.
Q. Table 1: Comparison of Synthetic Approaches
| Method | Conditions | Yield | Key Advantages |
|---|---|---|---|
| Batch Photochemistry | UV light, diethyl ether, 0°C | 60–75% | Simplicity, low cost |
| Flow Photochemistry | Continuous flow, RT | 85% | Scalability, reproducibility |
| Thermal Cyclization | 40°C, diethyl ether | 50% | No specialized equipment |
Q. How is computational modeling applied to study derivatives of this compound?
Molecular docking and ADME (Absorption, Distribution, Metabolism, Excretion) studies are critical for predicting pharmacological activity. For example, in silico docking of derivatives into NMDA receptor binding pockets can identify structural motifs responsible for antagonism . Validation requires comparison with experimental binding assays and adherence to Lipinski’s rules to ensure drug-likeness . Missing validation data (e.g., docking scores for reference molecules) is a common pitfall requiring revision .
Advanced Research Questions
Q. What strategies are effective in achieving enantioselective synthesis of related bicyclic compounds?
Pd-catalyzed allylic alkylation using chiral ligands (e.g., Pd/L53 or Pd/L54) enables deracemization of cis-2-oxabicyclo[2.2.0]hex-5-en-3-one derivatives. Steric interactions between the nucleophile (e.g., malonates) and the catalyst’s chiral pocket dictate enantiomeric excess (ee). For hindered substrates, bulky ligands (e.g., L54) achieve >90% ee, while unhindered systems favor L53 . Scheme 57 in outlines a deracemization protocol using ketoesters, which avoids racemization during workup.
Q. Table 2: Enantioselectivity with Pd Catalysts
| Substrate Type | Ligand | ee (%) | Key Insight |
|---|---|---|---|
| Hindered di-substituted | L54 | 92 | Steric shielding critical |
| Unhindered mono-substituted | L53 | 85 | Electronic effects dominate |
Q. How can researchers address contradictions between computational predictions and experimental pharmacological data?
Discrepancies often arise from oversimplified docking models or unaccounted protein flexibility. A multi-tiered approach is recommended:
In silico refinement : Use molecular dynamics simulations to assess binding pocket flexibility .
In vitro validation : Conduct competitive binding assays (e.g., NMDA receptor displacement studies) .
In vivo correlation : Evaluate neuroprotective effects in animal models of neuropathic pain .
Triangulating these methods resolves conflicts, as seen in EAA-090’s development, where iterative optimization reconciled docking scores with in vivo efficacy .
Q. What reaction conditions minimize undesired isomer formation during synthesis?
Temperature and solvent choice critically influence isomer ratios. For example, reactions at 0°C in diethyl ether favor the desired endo isomer, while higher temperatures (>40°C) promote exo byproducts via nitrogen loss from intermediate rings . Kinetic control via rapid quenching (e.g., flow systems) suppresses equilibration. Solvent polarity adjustments (e.g., switching to THF) can also stabilize transition states favoring the target isomer .
Q. How do steric and electronic factors influence the reactivity of bicyclic diazabicyclo scaffolds?
Steric hindrance at the nitrogen atoms reduces nucleophilic attack, as seen in Pd-catalyzed alkylation reactions where bulky substituents lower reaction rates but improve enantioselectivity . Electronic effects dominate in electrophilic substitutions; electron-withdrawing groups (e.g., ketones) activate adjacent positions for functionalization. Computational electrostatic potential maps (e.g., DFT calculations) guide rational design of derivatives with tailored reactivity .
Q. Key Recommendations for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
